REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:5])[CH2:3][OH:4].[F:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10](F)=[CH:9][C:8]=1[CH3:17].[F:18][C:19]1[C:20]([CH3:31])=[CH:21][C:22]([O:26][CH2:27][CH:28]([CH3:30])[CH3:29])=[C:23]([CH:25]=1)[NH2:24].[NH2:32][C:33]1[S:34][CH:35]=[CH:36][N:37]=1>>[F:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([O:4][CH2:3][CH:2]([CH3:5])[CH3:1])=[CH:9][C:8]=1[CH3:17].[F:18][C:19]1[C:20]([CH3:31])=[CH:21][C:22]([O:26][CH2:27][CH:28]([CH3:29])[CH3:30])=[C:23]([NH:24][C:3]([NH:32][C:33]2[S:34][CH:35]=[CH:36][N:37]=2)=[O:4])[CH:25]=1
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Name
|
|
Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
|
CC(CO)C
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)C
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Name
|
|
Quantity
|
197 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=CC(=C(N)C1)OCC(C)C)C
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Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
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Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
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FC=1C(=CC(=C(N)C1)OCC(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)[N+](=O)[O-])OCC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g | |
YIELD: PERCENTYIELD | 65% |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC(=C(C1)NC(=O)NC=1SC=CN1)OCC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 205 mg | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |